5'-o-Acetylcytidine
Description
5'-O-Acetylcytidine is an acetylated derivative of cytidine, a nucleoside composed of cytosine and ribose. The acetylation occurs specifically at the 5'-hydroxyl group of the ribose moiety. This modification alters the molecule’s physicochemical properties, such as solubility and stability, and may influence its biological interactions. The synthesis of 5'-O-Acetylcytidine is typically achieved through the acetylation of cytidine, which generates multiple isomers, including N-acetylcytidine (40%), acetylcytidine (45%), and 5'-O-acetylcytidine (15%) under standard conditions .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6/c1-5(15)19-4-6-8(16)9(17)10(20-6)14-3-2-7(12)13-11(14)18/h2-3,6,8-10,16-17H,4H2,1H3,(H2,12,13,18)/t6-,8-,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGJUQPFTKBELR-PEBGCTIMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetylcytidine typically involves the acetylation of cytidine. One common method is the direct acetylation of the 5’-hydroxyl group of cytidine using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent degradation of the nucleoside. The general reaction scheme is as follows:
Cytidine+Acetic Anhydride→5’-O-Acetylcytidine+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of 5’-O-Acetylcytidine can be scaled up using similar acetylation reactions. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5’-O-Acetylcytidine can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield cytidine and acetic acid.
Oxidation: Oxidative conditions can lead to the formation of oxidized derivatives of 5’-O-Acetylcytidine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: Cytidine and acetic acid.
Oxidation: Various oxidized forms of 5’-O-Acetylcytidine.
Substitution: Derivatives of cytidine with different functional groups replacing the acetyl group.
Scientific Research Applications
5’-O-Acetylcytidine has several applications in scientific research:
Chemistry: Used as a model compound to study RNA modifications and their chemical properties.
Biology: Plays a role in understanding RNA stability and function, as well as the regulation of gene expression.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to RNA dysregulation.
Industry: Used in the development of RNA-based technologies and therapeutics.
Mechanism of Action
The mechanism of action of 5’-O-Acetylcytidine involves its incorporation into RNA molecules, where it can influence RNA stability and translation. The acetylation of cytidine is catalyzed by specific acetyltransferases, such as N-acetyltransferase 10 (NAT10). This modification can affect the interaction of RNA with proteins and other molecules, thereby regulating various cellular processes.
Comparison with Similar Compounds
5'-O-Acetylcytidine vs. N-Acetylcytidine
5'-O-Acetylcytidine vs. 5-Hydroxymethyl-2'-deoxycytidine (5hmdC)
- Functional Groups : 5hmdC features a hydroxymethyl (-CH2OH) group at the 5-position of cytosine and a deoxyribose sugar. In contrast, 5'-O-Acetylcytidine retains ribose and modifies the 5'-OH with an acetyl group.
- Role in Epigenetics : 5hmdC is a key epigenetic marker in DNA, associated with gene regulation , while 5'-O-Acetylcytidine’s biological role remains less defined.
5'-O-Acetylcytidine vs. 2'-O-Methyl-5-hydroxymethylcytidine
- Sugar Modifications : The latter combines 2'-O-methylation of ribose with 5-hydroxymethylation of cytosine, enhancing RNA stability and resistance to nucleases .
- Applications : 2'-O-Methyl derivatives are used in antisense oligonucleotides and RNA therapeutics, whereas 5'-O-Acetylcytidine may serve as a synthetic intermediate.
5'-O-Acetylcytidine vs. 5-Formyl-2'-O-methylcytidine
- Substituents : 5-Formylcytidine contains a formyl (-CHO) group at the 5-position of cytosine and 2'-O-methylation. This modification is implicated in RNA modification studies .
- Reactivity : The formyl group is more electrophilic than the acetyl group, enabling distinct chemical reactivity in crosslinking or conjugation.
Data Table: Comparative Analysis of Cytidine Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
